Tiospirone Tiospirone Tiospirone is a 5-HT1A receptor partial agonist, 5-HT2A, 5-HT2C, and 5-HT7 receptor inverse agonist, and D2, D4, and alpha1-adrenergic receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 87691-91-6
VCID: VC0545403
InChI: InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2
SMILES: C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
Molecular Formula: C24H32N4O2S
Molecular Weight: 440.6 g/mol

Tiospirone

CAS No.: 87691-91-6

Cat. No.: VC0545403

Molecular Formula: C24H32N4O2S

Molecular Weight: 440.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tiospirone - 87691-91-6

Specification

CAS No. 87691-91-6
Molecular Formula C24H32N4O2S
Molecular Weight 440.6 g/mol
IUPAC Name 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Standard InChI InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2
Standard InChI Key ZFZPJDFBJFHYIV-UHFFFAOYSA-N
SMILES C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
Canonical SMILES C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Tiospirone's molecular formula, C24H32N4O2S\text{C}_{24}\text{H}_{32}\text{N}_4\text{O}_2\text{S}, corresponds to a molar mass of 440.61 g/mol . The compound features a benzisothiazole moiety linked to a piperazine ring through a butyl chain, with a spirodecanone group contributing to its three-dimensional conformation . This architecture enables unique receptor interactions while influencing pharmacokinetic properties.

Key structural elements:

  • Benzisothiazole-piperazine core: Mediates serotonin receptor modulation .

  • Spirodecanone system: Enhances blood-brain barrier penetration .

  • Butyl linker: Optimizes binding kinetics at dopamine receptors .

Pharmacodynamic Profile

Receptor Binding Affinities

Tiospirone exhibits a multifaceted receptor interaction profile, as quantified by inhibition constants (KiK_i):

ReceptorKiK_i (nM)Functional Activity
5-HT1A_{1A}0.5Partial agonist
5-HT2A_{2A}0.06Inverse agonist
5-HT7_{7}0.64Inverse agonist
D2_20.5Antagonist
α1_1-Adrenergic13.6Antagonist
Data compiled from radioligand binding assays

This polypharmacology explains tiospirone's dual antipsychotic and anxiolytic effects. The 5-HT1A_{1A} partial agonism modulates prefrontal dopamine release, while 5-HT2A_{2A} inverse agonism mitigates EPS risk .

Mechanism of Action

  • Dopaminergic pathways: D2_2 receptor antagonism in mesolimbic pathways reduces positive symptoms of psychosis .

  • Serotonergic modulation: 5-HT1A_{1A} activation enhances cortical dopamine and acetylcholine release, addressing cognitive symptoms .

  • Adrenergic interactions: α1_1 blockade contributes to orthostatic hypotension but may reduce anxiety .

Pharmacokinetic Properties

Absorption and Distribution

  • Bioavailability: ~40% oral bioavailability due to first-pass metabolism .

  • Protein binding: 89% bound to plasma proteins, primarily albumin .

  • Half-life: 1.4 hours, necessitating thrice-daily dosing in clinical trials .

Metabolism and Excretion

Hepatic cytochrome P450-mediated pathways generate seven primary metabolites:

  • Benzisothiazole piperazine sulfone (5% excreted)

  • Lactam-sulfone derivative (4.3% excreted)

  • 6'-Hydroxy-tiospirone (3.8% excreted)

Renal excretion accounts for 39% of elimination within 24 hours, with fecal excretion comprising 22% .

Clinical Efficacy and Trials

Schizophrenia Management

A 28-day double-blind trial (n=127) compared tiospirone 60 mg TID against haloperidol 10 mg daily:

ParameterTiospironeHaloperidolp-value
PANSS reduction-24.3-22.10.31
EPS incidence12%47%<0.001
Response rate68%63%0.42

Adapted from Phase II data

Tiospirone demonstrated equivalent antipsychotic efficacy with significantly reduced EPS (χ2=18.9\chi^2 = 18.9, df=1) .

Novel Therapeutic Applications

  • Substance use disorders: 0.48 mg/kg tiospirone reduced cocaine place preference by 63.7% in rat models (F2,27=9.81F_{2,27} = 9.81, p<0.01) .

  • Oxidative stress modulation: Increased total antioxidant status (TAS) by 34% in schizophrenia patients (p<0.001) .

Comparative Analysis with Contemporary Antipsychotics

Versus Typical Antipsychotics

ParameterTiospironeHaloperidolChlorpromazine
D2_2 occupancy68%85%78%
5-HT2A_{2A} occupancy92%45%67%
EPS riskLowHighModerate

Receptor occupancy data from PET studies

The high 5-HT2A_{2A}/D2_2 occupancy ratio (1.35 vs. 0.53 for haloperidol) underlies tiospirone's improved tolerability .

Versus Azapirone Derivatives

Perospirone, developed subsequently, shows:

  • 3.2-fold greater 5-HT1A_{1A} affinity (Ki=0.16K_i = 0.16 nM)

  • 89% lower α1_1 binding (Ki=121K_i = 121 nM)

  • Marketed in Japan since 2001 with comparable EPS profile

Adverse EffectIncidenceSeverity
Sedation29%Mild-moderate
Orthostatic hypotension18%Moderate
Weight gain4.3%Mild

No cases of agranulocytosis or QTc prolongation were reported .

Discontinuation Rationale

Development cessation likely resulted from:

  • Emergence of clozapine (1989) as superior efficacy benchmark

  • Corporate prioritization of perospirone's enhanced selectivity

  • Pharmacokinetic limitations requiring TID dosing

Contemporary Research Directions

Deuterated Analogues

Tiospirone-d8 hydrochloride (MW 485.1 g/mol) demonstrates:

  • 2.7-fold increased metabolic stability (t1/2=3.8t_{1/2} = 3.8 hrs)

  • Preserved receptor binding profile (ΔKi<0.2\Delta K_i < 0.2 nM)

  • Ongoing preclinical evaluation for treatment-resistant depression

Formulation Innovations

Nanocrystal suspensions (45-110 nm particles) improve:

  • Oral bioavailability to 68% (vs. 40% conventional)

  • TmaxT_{\text{max}} reduction from 2.1 to 1.4 hours

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